molecular formula C12H17N3O2 B14290590 N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide CAS No. 116229-34-6

N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide

Cat. No.: B14290590
CAS No.: 116229-34-6
M. Wt: 235.28 g/mol
InChI Key: QICNAVAMYMCWQO-UHFFFAOYSA-N
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Description

N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a carboxamide group and a propyl chain bearing an oxo group and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide typically involves the following steps:

    Formation of the Propyl Chain: The propyl chain with the oxo and isopropylamino groups can be synthesized through a multi-step process involving the protection and deprotection of functional groups.

    Coupling with Pyridine-3-carboxylic Acid: The synthesized propyl chain is then coupled with pyridine-3-carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the propyl chain, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives or modified propyl chains.

Scientific Research Applications

N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target. The presence of the oxo and isopropylamino groups can influence its binding interactions and overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-{3-Oxo-3-[(methyl)amino]propyl}pyridine-3-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-{3-Oxo-3-[(ethyl)amino]propyl}pyridine-3-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide is unique due to the presence of the isopropylamino group, which can influence its steric and electronic properties. This can result in different reactivity and binding interactions compared to its methyl or ethyl analogs.

Properties

CAS No.

116229-34-6

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N-[3-oxo-3-(propan-2-ylamino)propyl]pyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-9(2)15-11(16)5-7-14-12(17)10-4-3-6-13-8-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

QICNAVAMYMCWQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCNC(=O)C1=CN=CC=C1

Origin of Product

United States

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